(4S)-4-(Acetylthio)-L-proline methyl ester
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Overview
Description
(4S)-4-(Acetylthio)-L-proline methyl ester is a chemical compound that belongs to the class of esters It is derived from L-proline, an amino acid, and features an acetylthio group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Acetylthio)-L-proline methyl ester typically involves the esterification of L-proline with an acetylthio group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for substrates that are sensitive to acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often use similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Acetylthio)-L-proline methyl ester can undergo various chemical reactions, including:
Aminolysis: Reaction with amines to form amides.
Transesterification: Exchange of the ester group with another alcohol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Aminolysis: Ammonia or primary/secondary amines.
Transesterification: Alcohols and catalysts such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: L-proline and acetic acid.
Aminolysis: L-proline amides.
Transesterification: New esters with different alcohol groups.
Scientific Research Applications
(4S)-4-(Acetylthio)-L-proline methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of proline-based drugs and inhibitors.
Biological Studies: Investigated for its role in enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(Acetylthio)-L-proline methyl ester involves its interaction with biological molecules. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
L-proline methyl ester: Lacks the acetylthio group, making it less reactive in certain chemical reactions.
Acetylthioacetic acid: Contains an acetylthio group but lacks the proline structure.
Thiolactones: Cyclic compounds with a sulfur atom, similar in reactivity but different in structure.
Uniqueness
(4S)-4-(Acetylthio)-L-proline methyl ester is unique due to its combination of an acetylthio group and a proline backbone. This structure provides specific reactivity and biological activity that is not found in other similar compounds. Its ability to form covalent bonds with proteins and enzymes makes it valuable in medicinal chemistry and biological research.
Properties
CAS No. |
220060-18-4 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
methyl (2S,4S)-4-acetylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(9-4-6)8(11)12-2/h6-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
BZLJFUYETXQQNW-BQBZGAKWSA-N |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](NC1)C(=O)OC |
Canonical SMILES |
CC(=O)SC1CC(NC1)C(=O)OC |
Origin of Product |
United States |
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